molecular formula C8H17NO B1463376 2-(Diethylamino)-2-methylpropanal CAS No. 16042-94-7

2-(Diethylamino)-2-methylpropanal

Cat. No. B1463376
CAS RN: 16042-94-7
M. Wt: 143.23 g/mol
InChI Key: KBDNYPYQLYSNHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Diethylamino)-2-methylpropanal, also known as DEMP, is an organic compound with a molecular formula of C6H15NO. It is a colorless liquid with a faint odor. DEMP has been used in the synthesis of various compounds, such as pharmaceuticals, surfactants, and fragrances. It is also used as a reagent in various scientific research applications.

Scientific Research Applications

2-(Diethylamino)-2-methylpropanal has been used in various scientific research applications, such as the synthesis of surfactants, fragrances, and pharmaceuticals. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of heterocyclic compounds. Additionally, it has been used in the synthesis of a variety of compounds, such as the synthesis of 2-amino-3-methylbutanoic acid, which is a precursor to the synthesis of various drugs.

Mechanism Of Action

2-(Diethylamino)-2-methylpropanal acts as a nucleophile in organic synthesis. It reacts with a variety of electrophiles, such as halides, to form a new bond. The reaction proceeds via an SN2 mechanism, in which the nucleophilic diethylamine displaces the halide from the 2-chloro-2-methylpropane.
Biochemical and Physiological Effects
2-(Diethylamino)-2-methylpropanal has no known biochemical or physiological effects. It is not known to have any toxic effects in humans, and it is not known to be carcinogenic or mutagenic.

Advantages And Limitations For Lab Experiments

The main advantage of using 2-(Diethylamino)-2-methylpropanal in lab experiments is its low cost and availability. Additionally, it is easy to use and is relatively non-toxic. The main limitation of using 2-(Diethylamino)-2-methylpropanal is that it is a volatile compound, which means that it can easily evaporate in an open container.

Future Directions

There are several potential future directions for the use of 2-(Diethylamino)-2-methylpropanal in scientific research. For example, it could be used in the synthesis of more complex compounds, such as heterocyclic compounds, or in the synthesis of various drugs. Additionally, it could be used as a catalyst in the synthesis of various compounds, such as surfactants. Finally, it could be used in the synthesis of fragrances, which could be used in the cosmetic industry.

properties

IUPAC Name

2-(diethylamino)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-5-9(6-2)8(3,4)7-10/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDNYPYQLYSNHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902741
Record name NoName_3293
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethylamino)-2-methylpropanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Diethylamino)-2-methylpropanal
Reactant of Route 2
Reactant of Route 2
2-(Diethylamino)-2-methylpropanal
Reactant of Route 3
2-(Diethylamino)-2-methylpropanal
Reactant of Route 4
2-(Diethylamino)-2-methylpropanal
Reactant of Route 5
2-(Diethylamino)-2-methylpropanal
Reactant of Route 6
2-(Diethylamino)-2-methylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.